molecular formula C19H18Cl2N6O B12167449 [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12167449
M. Wt: 417.3 g/mol
InChI Key: FDLQPPUPBXZURU-UHFFFAOYSA-N
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Description

[4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group and a tetrazole ring, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The reaction conditions often include:

    Solvents: Commonly used solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are frequently employed.

    Temperature: Reactions are generally conducted at temperatures ranging from room temperature to 100°C, depending on the specific step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Alkyl halides and acyl chlorides are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted tetrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(4-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]ethanone

Uniqueness

The uniqueness of [4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.3 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H18Cl2N6O/c1-13-22-23-24-27(13)16-4-2-3-14(11-16)19(28)26-9-7-25(8-10-26)15-5-6-17(20)18(21)12-15/h2-6,11-12H,7-10H2,1H3

InChI Key

FDLQPPUPBXZURU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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